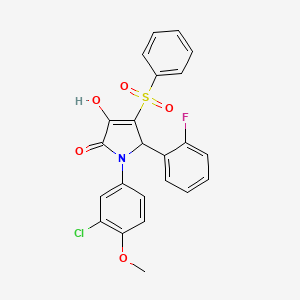![molecular formula C18H14N8 B12127061 Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- CAS No. 956453-88-6](/img/structure/B12127061.png)
Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-a]quinoxalin-4-amine is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .
Preparation Methods
Synthetic Routes:: The synthesis of Tetrazolo[1,5-a]quinoxalin-4-amine involves various routes. One common approach is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, yielding the quinoxaline core. The reaction proceeds spontaneously, resulting in the formation of this white crystalline powder .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically employs eco-compatible catalysts and reaction conditions. For instance, a recent protocol yielded derivative 7 with a satisfying 78% yield .
Chemical Reactions Analysis
Tetrazolo[1,5-a]quinoxalin-4-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substituent groups can be introduced. Common reagents and conditions vary based on the specific reaction. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Chemistry:: Researchers explore Tetrazolo[1,5-a]quinoxalin-4-amine for its potential as a scaffold in drug design. Novel derivatives target various receptors, microorganisms, and cellular pathways.
Biology and Medicine::Anti-Cancer: Investigated for anti-proliferative activity.
Anti-Microbial: Exhibits antimicrobial properties.
Anti-Inflammatory: May have anti-inflammatory effects.
Anti-Oxidant: Potential antioxidant activity.
Anti-Diabetic: Investigated for anti-diabetic properties.
Anti-HIV: Explored as an anti-HIV agent.
Mechanism of Action
The precise mechanism by which Tetrazolo[1,5-a]quinoxalin-4-amine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoxalin-4-amine stands out due to its unique structure. Comparable compounds include quinazoline, cinnoline, and phthalazine .
Properties
CAS No. |
956453-88-6 |
|---|---|
Molecular Formula |
C18H14N8 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H14N8/c1-12-11-16(25(22-12)13-7-3-2-4-8-13)20-17-18-21-23-24-26(18)15-10-6-5-9-14(15)19-17/h2-11H,1H3,(H,19,20) |
InChI Key |
GJNVRTCILGABHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12126986.png)
![N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12126990.png)
![1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate](/img/structure/B12126995.png)
![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)
![1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)
![4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127015.png)
![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)

![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)

![N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B12127045.png)

